molecular formula C15H18Br2N2O3 B1249819 Amathaspiramide C

Amathaspiramide C

Cat. No.: B1249819
M. Wt: 434.12 g/mol
InChI Key: ZNKJMNWJZBGNNZ-GUTXKFCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amathaspiramide C, also known as this compound, is a useful research compound. Its molecular formula is C15H18Br2N2O3 and its molecular weight is 434.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18Br2N2O3

Molecular Weight

434.12 g/mol

IUPAC Name

(5S,8R,9R)-9-(2,4-dibromo-5-methoxyphenyl)-8-hydroxy-7-methyl-1,7-diazaspiro[4.4]nonan-6-one

InChI

InChI=1S/C15H18Br2N2O3/c1-19-13(20)12(15(14(19)21)4-3-5-18-15)8-6-11(22-2)10(17)7-9(8)16/h6-7,12-13,18,20H,3-5H2,1-2H3/t12-,13+,15-/m0/s1

InChI Key

ZNKJMNWJZBGNNZ-GUTXKFCHSA-N

Isomeric SMILES

CN1[C@@H]([C@@H]([C@]2(C1=O)CCCN2)C3=CC(=C(C=C3Br)Br)OC)O

Canonical SMILES

CN1C(C(C2(C1=O)CCCN2)C3=CC(=C(C=C3Br)Br)OC)O

Synonyms

amathaspiramide C

Origin of Product

United States

Scientific Research Applications

Introduction to Amathaspiramide C

This compound is a member of the amathaspiramide alkaloids, which are derived from the marine bryozoan Amathia wilsoni. These compounds have garnered attention for their unique chemical structures and potential biological activities, particularly in the field of medicinal chemistry. The study of this compound has revealed various applications, especially in cancer research and synthetic organic chemistry.

Chemical Structure and Synthesis

This compound features a complex structure characterized by a highly functionalized diazaspiro framework. The synthesis of this compound has been explored through various methodologies, including total synthesis approaches that utilize innovative cycloaddition reactions and reductive transformations. For instance, one notable synthetic route involves the use of lithium(trimethylsilyl)diazomethane in a [3+2] cycloaddition with α,β-unsaturated esters, which serves as a key step in constructing the compound's framework .

Key Synthetic Pathways

Synthetic MethodDescription
[3+2] CycloadditionUtilizes lithium(trimethylsilyl)diazomethane to form key intermediates .
Reductive TransformationsSequential reductions to achieve desired functional groups and stereochemistry .

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various human cancer cell lines. In vitro studies have demonstrated that this compound exhibits moderate activity against cell lines such as HCT116 (colon cancer), PC-3 (prostate cancer), MiaPaCa-2 (pancreatic cancer), and MV4-11 (acute myeloid leukemia) . The structure-activity relationship analysis indicates that specific structural features of this compound are crucial for its biological efficacy.

Structure-Activity Relationship

CompoundActivity LevelNotable Features
Amathaspiramide AModerateContains cyclic amine/imine substructure
This compoundModerateKey for antiproliferative activity
Amathaspiramide EModerateSimilar structural characteristics

Case Study 1: Synthetic Pathway Evaluation

A comprehensive evaluation of synthetic pathways for this compound revealed that the regioselectivity during synthesis could significantly affect the yield and purity of the final product. By employing diisobutylaluminum hydride for selective reductions, researchers achieved a stable 8R-N-acyl hemiaminal moiety, which is essential for maintaining biological activity .

Case Study 2: Biological Testing

In a series of biological assays, researchers tested the antiproliferative effects of synthesized amathaspiramides including C. The results indicated that while some derivatives showed enhanced activity, others were less effective due to structural modifications that altered their interaction with cellular targets .

Preparation Methods

Asymmetric Hydrogenation of Butenolide Precursors

A scalable route begins with the asymmetric hydrogenation of butenolide 7 using a copper catalyst, yielding lactone 8 with 98% enantiomeric excess (ee). This step establishes the C-9 stereochemistry critical for subsequent diastereoselective transformations. The lactone undergoes sequential acylation with benzyl chloroformate (CbzCl) and Michael addition with methyl acrylate (51 ) in the presence of K₂CO₃, affording quaternary intermediate 52 . Curtius rearrangement of the acyl azide derived from 52 generates a γ-lactam (53 ), which serves as the foundational spirocyclic scaffold.

Formal [3+2] Cycloaddition for Pyrazoline Formation

An alternative method employs a formal [3+2] cycloaddition between lithium(trimethylsilyl)diazomethane and α,β-unsaturated esters. This reaction constructs Δ²-pyrazolines with α-tert-alkylamino carbon centers, which undergo protonolytic N–N bond cleavage to yield amino acid derivatives. While this approach efficiently builds the pyrrolidine moiety, it requires subsequent functionalization to install the N-acyl hemiaminal group.

Stepwise Synthesis of this compound

Bromination and Cyclic Imide Formation

Bromination of γ-lactam 53 under forced conditions (Br₂, ZnCl₂, HCO₂H) introduces dibromo substituents at the ortho and para positions of the aromatic ring, yielding dibromide 54 . Treatment with methylamine in methanol followed by oxidation with pyridinium dichromate (PDC) produces cyclic imide 48 , a versatile intermediate for all amathaspiramides.

Regio- and Stereoselective Reduction

The critical step in accessing this compound is the diisobutylaluminum hydride (DIBAL)-mediated reduction of cyclic imide 48 . DIBAL selectively reduces the C-8 carbonyl group to form the (8R)-N-acyl hemiaminal moiety in amathaspiramide D (4 ) with 52% yield, avoiding undesired C-6 reduction. Other reductants like NaBH₄ or LiAlH₄ fail to achieve this selectivity, underscoring DIBAL’s unique efficacy.

Imine Reduction to this compound

Amathaspiramide D (4 ) is converted to this compound (3 ) via Schwartz reagent-mediated reduction of the imine group. This step proceeds with retention of the stable C-8 stereochemistry, yielding this compound in 43% efficiency after chromatographic purification. Epimerization at C-8 occurs only under basic conditions, highlighting the robustness of the hemiaminal configuration during synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Curtius Rearrangement : Conducted in 1,4-dioxane at 100°C to stabilize the isocyanate intermediate.

  • DIBAL Reduction : Performed at -78°C in tetrahydrofuran (THF) to enhance regioselectivity.

  • Imine Reduction : Schwartz reagent reactions require anhydrous dichloromethane (DCM) at 0°C to prevent side reactions.

Catalytic and Stoichiometric Considerations

  • Asymmetric Hydrogenation : Copper catalysts with (R)-DTBM-SEGPHOS ligand achieve 98% ee for lactone 8 .

  • Michael Addition : Catalytic K₂CO₃ (10 mol%) ensures diastereoselective formation of quaternary center 52 .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : this compound exhibits distinct signals for the N-acyl hemiaminal proton (δ 5.17 ppm, d, J = 5.4 Hz) and methoxy group (δ 3.87 ppm, s).

  • Optical Rotation : [α]²⁵D = +1.30 (c = 0.20, MeOH), confirming chiral integrity.

Chromatographic Purity

Flash chromatography on silica gel (PE/EtOAc = 1/1) resolves this compound from epimeric byproducts, achieving >95% purity.

Challenges and Solutions in Synthesis

Stereochemical Stability

The C-8 N-acyl hemiaminal stereochemistry remains stable under acidic and neutral conditions but epimerizes in basic media (e.g., during methylation of amathaspiramide E). This necessitates strict pH control during late-stage functionalization.

Scalability of Key Steps

  • Cyclopropanation : Ethyl bromomalonate (14 ) and DBU enable gram-scale synthesis of cyclopropane 15 .

  • Radical Reactions : AIBN/n-Bu₃SnH-mediated radical cyclization in toluene (110°C) constructs the spirocyclic core in 50% yield .

Q & A

Q. What are the key structural features of Amathaspiramide C, and how are they elucidated experimentally?

this compound (60c) is characterized by a tetracyclic pyrrolidine core with brominated aromatic substituents. Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and connectivity. X-ray crystallography may resolve stereochemical ambiguities, particularly for its α-tertiary amine moiety .

Q. What synthetic methodologies are used to produce this compound in the laboratory?

this compound is synthesized via multi-step routes involving:

  • Cyclization : Formation of the pyrrolidine core using intramolecular Heck reactions or reductive amination.
  • Bromination : Electrophilic aromatic substitution to introduce bromine atoms at specific positions.
  • Oxidative rearrangements : Critical for constructing the tetracyclic framework (e.g., Sharpless epoxidation or Wacker oxidation) .

    Key intermediates (e.g., compound 265 in ) are monitored using TLC and purified via column chromatography.

Q. How is the bioactivity of this compound assessed in preliminary pharmacological studies?

Standard in vitro assays include:

  • Antiproliferative activity : IC50 determination against cancer cell lines (e.g., HCT116, PC-3) using MTT assays. This compound shows IC50 >100 μM in most cases, suggesting weaker activity compared to Amathaspiramide A .
  • Dose-response curves : Triplicate experiments with Vincristine/Doxorubicin as positive controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., IC50 variations across studies) may arise from:

  • Cell line heterogeneity : Genetic drift or culture conditions (e.g., hypoxia vs. normoxia).
  • Compound purity : Validate via HPLC (>95% purity) and quantify degradation products (e.g., LC-MS).
  • Assay protocols : Standardize incubation times (e.g., 72 hours) and serum concentrations .

Q. What strategies optimize the stability of this compound during synthetic workflows?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during bromination steps.
  • Low-temperature storage : Store intermediates at –20°C under argon to prevent oxidation.
  • In-line analytics : Implement real-time FTIR to monitor reactive intermediates (e.g., epoxides) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

  • Core modifications : Substitute the pyrrolidine ring with piperidine or azepane to assess ring size impact.
  • Bromine positioning : Compare bioactivity of para- vs. meta-brominated analogs.
  • Stereochemistry : Synthesize enantiomers to isolate contributions of α-tertiary amine configuration .

Q. What computational models predict the binding targets of this compound?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., tubulin or kinase domains).
  • Pharmacophore mapping : Align this compound’s brominated motifs with known bioactive scaffolds.
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers address the low bioavailability of this compound in vivo?

  • Prodrug design : Esterify hydroxyl groups to enhance membrane permeability.
  • Nanocarriers : Encapsulate in PEGylated liposomes for sustained release.
  • Metabolic profiling : Use LC-MS/MS to identify hepatic CYP450-mediated degradation pathways .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Amathaspiramide Alkaloids

CompoundHCT116 (IC50, μM)PC-3 (IC50, μM)MiaPaCa-2 (IC50, μM)
Amathaspiramide A466714
This compound>100>100>100
Vincristine<0.015<0.015<0.015
Data adapted from Chem. Pharm. Bull.

Q. Table 2. Key Synthetic Intermediates for this compound

IntermediateReaction StepAnalytical Validation
265Cyclization via Heck couplingHRMS [M+H]+: m/z 423.1; 1H NMR
267Bromination at C-12X-ray diffraction (98% purity)
Based on synthetic pathways in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.